5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound that features a piperazine sulfonyl group attached to a dihydroindolone core
Mechanism of Action
Target of action
The compound “5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride” contains a piperazine moiety, which is a common structural feature in many biologically active compounds . Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with a piperazine moiety can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of targets .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on its exact structure. Piperazine derivatives are generally well absorbed and distributed in the body, and they are metabolized by various enzymes before being excreted .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to potential therapeutic effects in disease conditions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. These factors can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indol-2-one
- 1-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-indol-2-one
Uniqueness
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-piperazin-1-ylsulfonyl-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S.ClH/c16-12-8-9-7-10(1-2-11(9)14-12)19(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZNYONYYDBQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-99-8 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-5-(1-piperazinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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